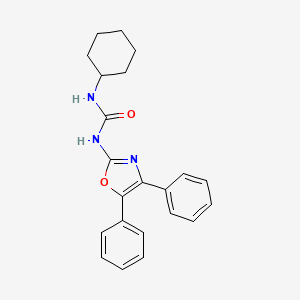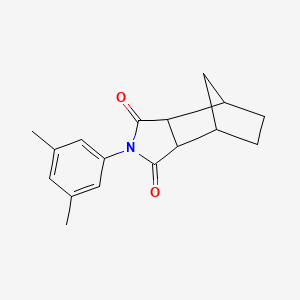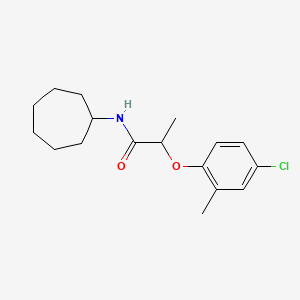![molecular formula C16H14Cl2FNO2S B4034469 1-[(2,5-dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4034469.png)
1-[(2,5-dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[(2,5-Dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a sulfonyl group attached to a quinoline ring system, which is further substituted with dichlorophenyl and fluoro groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of a base.
Introduction of the sulfonyl group: The quinoline derivative is then treated with a sulfonyl chloride, such as 2,5-dichlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Fluorination and methylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluoro and dichlorophenyl groups can be replaced with other functional groups using reagents like sodium methoxide or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of substituted quinoline derivatives.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl quinolines have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The fluoro and dichlorophenyl groups contribute to the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological processes.
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with other sulfonyl quinolines, such as:
- 1-[(2,4-dichlorophenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 1-[(2,5-dichlorophenyl)sulfonyl]-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline
These compounds share similar structural features but differ in the position and type of substituents, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO2S/c1-10-2-3-11-8-13(19)5-7-15(11)20(10)23(21,22)16-9-12(17)4-6-14(16)18/h4-10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXSUGXUADKHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide](/img/structure/B4034389.png)
![N-[2-(1-benzylpiperidin-4-yl)pyrazol-3-yl]benzamide](/img/structure/B4034391.png)


![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(4-hydroxypiperidin-1-yl)ethyl]acetamide](/img/structure/B4034406.png)


![4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine](/img/structure/B4034427.png)
![Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4034434.png)

![(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid](/img/structure/B4034446.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4034458.png)
![N,N'-2,6-pyridinediylbis[2-(3-chlorophenoxy)propanamide]](/img/structure/B4034464.png)
![6-[(4-Phenylbutyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4034475.png)
